Fluorescein-PEG6-Acid

Descripción general

Descripción

Fluorescein-PEG6-Acid is a compound that combines the fluorescent properties of fluorescein with the hydrophilic and flexible characteristics of polyethylene glycol (PEG). This compound is widely used in various scientific fields due to its ability to increase solubility in aqueous media and reduce steric hindrance during binding. The excitation and emission maxima of this compound are 494 nm and 517 nm, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fluorescein-PEG6-Acid can be synthesized through a series of chemical reactions involving the attachment of a PEG chain to fluorescein. The process typically involves the following steps:

Activation of Fluorescein: Fluorescein is first activated by converting it into a reactive intermediate, such as fluorescein isothiocyanate.

PEGylation: The activated fluorescein is then reacted with a PEG derivative, such as PEG6-amine, under controlled conditions to form the desired product. This step often requires the use of coupling agents like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of fluorescein and PEG derivatives are reacted in reactors under optimized conditions to ensure high yield and purity.

Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to separate and purify the product.

Análisis De Reacciones Químicas

Reaction with Primary Amines via Carbodiimide Coupling

The carboxylic acid group reacts with primary amines (e.g., lysine residues in proteins) using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This forms stable amide bonds, critical for protein labeling .

Key conditions :

| Parameter | Value/Reagent |

|---|---|

| pH | 7.0–8.5 (neutral to slightly basic) |

| Coupling Agent | EDC or EDC/NHS |

| Solvent | Aqueous buffers (e.g., PBS) |

| Temperature | 4–25°C |

Mechanism :

- Activation of the carboxylic acid by EDC forms an unstable O-acylisourea intermediate.

- Nucleophilic attack by the amine group yields an amide bond and releases a soluble urea byproduct .

Research findings :

- The PEG6 spacer enhances water solubility, improving reaction efficiency in aqueous media .

- Reaction kinetics depend on amine accessibility and steric effects caused by the fluorescein moiety.

Esterification Reactions

The terminal carboxylic acid undergoes esterification with alcohols under acidic or dehydrating conditions .

Common reagents :

- Methanol/HCl (Fischer esterification)

- DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine)

Applications :

- Synthesis of fluorescent ester derivatives for lipophilic environments .

- Functionalization with polyethylene glycol (PEG) to modulate hydrophilicity .

Limitations :

- Requires anhydrous conditions to prevent hydrolysis of the ester product.

Thermal Stability and Degradation

Heating Fluorescein-PEG6-Acid above 60°C induces structural changes:

| Temperature Range | Observed Effect |

|---|---|

| 60–100°C | Partial hydrolysis of PEG chain |

| >100°C | Fluorescein decomposition |

Research insights :

- Prolonged heating at 200°C (as seen in PEG6-Y4 studies) generates fluorescent aggregates via polyphenolic crosslinking .

- Thermal degradation products exhibit redshifted emission spectra due to π-π stacking .

pH-Dependent Fluorescence Quenching

The fluorescein moiety’s fluorescence intensity varies with pH:

| pH Range | Fluorescence Behavior |

|---|---|

| 4.0–6.0 | Quenching due to protonation |

| 7.0–9.0 | Maximal emission (494/517 nm) |

Applications :

- pH-sensitive probes for cellular imaging .

- Monitoring enzymatic activity in acidic organelles (e.g., lysosomes) .

Supramolecular Interactions

The PEG6 spacer facilitates non-covalent interactions:

| Interaction Type | Example |

|---|---|

| Hydrophobic | Entrapment in lipid bilayers |

| Hydrogen bonding | Stabilization of protein complexes |

Key findings :

- PEG6 enhances solubility but reduces binding affinity to hydrophobic targets compared to shorter PEG chains .

- This compound forms micelles in aqueous solutions at concentrations >1 mM .

Comparison with Analogous Compounds

| Compound | Key Difference | Reactivity |

|---|---|---|

| Fluorescein-PEG6-NHS | NHS ester replaces -COOH | Faster amine conjugation |

| Rhodamine-PEG6-Acid | Rhodamine dye (λex/λem = 560/580 nm) | Similar -COOH reactivity |

Advantages of this compound :

Aplicaciones Científicas De Investigación

Fluorescent Probes in Biological Research

Fluorescein-PEG6-Acid serves as an effective fluorescent probe for imaging and tracking biological processes. Its hydrophilic polyethylene glycol (PEG) moiety enhances solubility in aqueous environments, reducing steric hindrance during binding to target molecules.

Case Studies:

- Cell Imaging: The compound has been employed in live-cell imaging studies to visualize cellular processes and interactions. For instance, it has been used to label proteins and monitor their localization within cells, providing insights into cellular dynamics and functions .

- Protein Interaction Studies: this compound is utilized in assays that measure protein-protein interactions. Its fluorescence can be enhanced upon binding to specific proteins, allowing for the detection of molecular interactions at a single-molecule level .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the tracking and efficacy of therapeutic agents.

Applications:

- Nanoparticle Formulation: Researchers have developed nanoparticle systems that incorporate this compound for targeted drug delivery. The fluorescent properties allow for real-time monitoring of drug release and distribution within biological systems .

- Hydrogel Systems: The compound is also used in hydrogels designed for controlled release of drugs. Studies indicate that the physical properties of the hydrogel influence the release kinetics of the encapsulated drugs, which can be monitored using fluorescence .

Biosensors Development

This compound has been integrated into biosensors for detecting biomolecules with high sensitivity.

Example Applications:

- Fluorogenic Assays: The compound is employed in fluorogenic assays that enable the identification of specific compounds or biological markers. For example, it has been used to develop assays that detect viral infections by measuring fluorescence changes upon binding to viral components .

- Protein Detection: Its application extends to the detection of proteins using fluorescence resonance energy transfer (FRET) techniques, where this compound acts as a donor fluorophore .

Material Science Innovations

In material science, this compound is utilized to create novel fluorescent materials with potential applications in various fields.

Research Findings:

- Self-Assembling Nanostructures: Recent studies have demonstrated the ability of PEGylated peptides to self-assemble into nanostructures that exhibit fluorescence. These structures can be used in bioimaging and as scaffolds for tissue engineering .

- Fluorescent Nanospheres: The synthesis of fluorescent nanospheres from PEGylated compounds has opened new avenues for creating imaging probes with tunable optical properties .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Biological Imaging | Tracking cellular processes using fluorescence | Live-cell imaging studies |

| Protein Interaction | Measuring interactions between proteins | Enhanced fluorescence upon binding |

| Drug Delivery | Targeted delivery systems utilizing nanoparticles | Real-time monitoring of drug release |

| Biosensors | Detection of biomolecules with high sensitivity | Fluorogenic assays for viral infection detection |

| Material Science | Development of fluorescent materials | Self-assembling nanostructures |

Mecanismo De Acción

Fluorescein-PEG6-Acid exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (494 nm) and emits light at a longer wavelength (517 nm). This fluorescence allows for the visualization and tracking of the compound in various applications. The PEG chain enhances solubility and reduces steric hindrance, making it easier for the compound to interact with its molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

Fluorescein-PEG6-NHS Ester: Contains an NHS ester group that enables labeling of antibodies and other proteins at primary amines.

Fluorescein-PEG6-Thiourea: Contains a thiourea group that can be used in the synthesis of proteolysis-targeting chimeras (PROTACs).

Uniqueness of Fluorescein-PEG6-Acid

This compound is unique due to its terminal carboxylic acid group, which allows for versatile conjugation with various biomolecules and materials. The PEG6 spacer enhances solubility and reduces steric hindrance, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Actividad Biológica

Fluorescein-PEG6-Acid is a synthetic compound that combines the fluorescent properties of fluorescein with the biocompatibility and solubility-enhancing characteristics of polyethylene glycol (PEG). This compound has garnered attention in various scientific fields, particularly in biochemistry and molecular biology, due to its unique properties and applications.

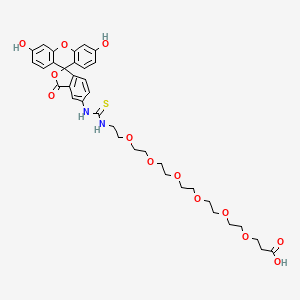

Chemical Structure:

this compound is characterized by its xanthene dye core, which provides its fluorescent properties. The compound features a terminal carboxylic acid group that allows it to form stable amide bonds with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) .

Fluorescence Properties:

The excitation and emission maxima of this compound are at 494 nm and 517 nm, respectively, making it suitable for various fluorescence-based applications . Its hydrophilic PEG spacer enhances solubility in aqueous environments, facilitating its use in biological systems .

Biological Applications

This compound has a wide range of applications across different scientific domains:

-

Cellular Imaging:

- Fluorescence Microscopy: The compound is extensively used for labeling biomolecules, enabling real-time monitoring of cellular processes such as signaling pathways and gene expression .

- Flow Cytometry: It assists in tracking cells and biomolecules, providing quantitative data on cellular interactions .

-

Diagnostic Imaging:

- Fluorescence-Guided Surgery: The compound's fluorescent properties are utilized to enhance visualization during surgical procedures .

- Angiography: It aids in visualizing blood vessels and assessing vascular conditions .

-

Research Applications:

- Biosensors: this compound is employed in developing biosensors for detecting specific biomolecules .

- Drug Delivery Systems: Its ability to form stable conjugates with drugs enhances targeted delivery mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

Case Study 1: Cellular Uptake and Localization

In a study examining the cellular uptake of this compound, researchers found that the compound effectively labeled live cells without significant cytotoxicity. The fluorescence intensity was observed to correlate with the concentration of the compound used, demonstrating its potential for quantitative imaging applications.

Case Study 2: Drug Delivery

A research group investigated the use of this compound as a drug delivery vehicle. They conjugated it with an anticancer drug and observed enhanced solubility and stability in physiological conditions. The study concluded that this conjugate exhibited improved therapeutic efficacy against cancer cell lines compared to free drug formulations.

Data Table: Summary of Biological Activities

| Application Area | Description | Key Findings |

|---|---|---|

| Cellular Imaging | Used for labeling biomolecules in live cells | Effective uptake; minimal cytotoxicity |

| Diagnostic Imaging | Enhances visualization in surgical procedures | Improved clarity during fluorescence-guided surgery |

| Drug Delivery | Conjugated with therapeutic agents | Increased solubility; enhanced efficacy |

| Biosensors | Detects specific biomolecules | High sensitivity and specificity |

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O13S/c39-25-2-5-29-31(22-25)50-32-23-26(40)3-6-30(32)36(29)28-4-1-24(21-27(28)34(43)51-36)38-35(52)37-8-10-45-12-14-47-16-18-49-20-19-48-17-15-46-13-11-44-9-7-33(41)42/h1-6,21-23,39-40H,7-20H2,(H,41,42)(H2,37,38,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATRUXJMOGOVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.